N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Biochemical Analysis
Biochemical Properties
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a small-molecule inhibitor targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint . This compound interacts with the PD-L1 protein, inhibiting its interaction with PD-1, which is a key regulator of T cell activation and immune response . The binding of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide to PD-L1 disrupts the PD-1/PD-L1 interaction, thereby enhancing T cell activity and promoting immune response against cancer cells .
Cellular Effects
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune regulation . By inhibiting the PD-1/PD-L1 interaction, this compound enhances T cell activation and proliferation, leading to increased immune response against tumor cells . Additionally, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been reported to modulate gene expression related to immune response and cell survival .
Molecular Mechanism
The molecular mechanism of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding to the PD-L1 protein . This binding inhibits the interaction between PD-1 and PD-L1, which is crucial for the suppression of T cell activity . By blocking this interaction, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide promotes T cell activation and enhances the immune response against cancer cells . The compound’s ability to inhibit PD-1/PD-L1 interaction makes it a promising candidate for cancer immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained immune activation and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune response without significant toxicity . At higher doses, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide may exhibit toxic effects, including immune-related adverse events . The threshold for these effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate immune response and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in modulating immune function and cell survival . These interactions are crucial for its therapeutic potential in cancer immunotherapy .
Transport and Distribution
The transport and distribution of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are important factors influencing its therapeutic efficacy . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is efficiently transported to immune cells, where it exerts its effects on PD-1/PD-L1 interaction .
Subcellular Localization
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is localized in specific subcellular compartments, which is essential for its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with PD-L1 and other biomolecules . This subcellular localization is crucial for its ability to modulate immune response and promote T cell activation .
Preparation Methods
The synthesis of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the isoxazole ring . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often involve the use of metal catalysts such as gold, palladium, or copper to facilitate the cyclization of ynone oximes .
Chemical Reactions Analysis
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield 3,5-disubstituted isoxazoles .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown promise as antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant agents . Additionally, these compounds have been investigated for their potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, some isoxazole compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, which may have therapeutic benefits in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as oxazoles, pyrroles, and furans . While all these compounds contain a five-membered ring with heteroatoms, isoxazoles are unique due to the presence of both oxygen and nitrogen atoms in the ring . This unique structure contributes to their diverse biological activities and makes them valuable in medicinal chemistry . Other similar compounds include 1,2,4-triazoles and 1,3,4-oxadiazoles, which also exhibit a wide range of biological activities .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-15-10-17-20-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJYTFSJNJSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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